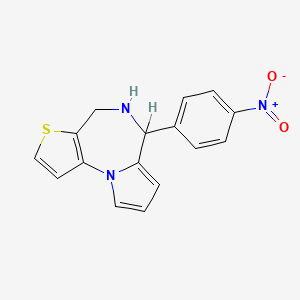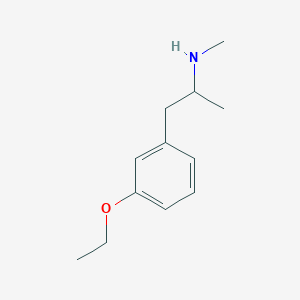
1-(3-ethoxyphenyl)-N-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethoxyphenyl)-N-methylpropan-2-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethoxy group attached to the phenyl ring and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxyphenyl)-N-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethoxyphenylacetonitrile with methylamine, followed by reduction of the resulting imine. The reaction conditions typically involve the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and reductive amination are commonly employed techniques in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethoxyphenyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4 or NaBH4 to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in THF, NaBH4 in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
1-(3-ethoxyphenyl)-N-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-ethoxyphenyl)-N-methylpropan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxyphenyl)-N-methylpropan-2-amine
- 1-(3-hydroxyphenyl)-N-methylpropan-2-amine
- 1-(3-chlorophenyl)-N-methylpropan-2-amine
Uniqueness
1-(3-ethoxyphenyl)-N-methylpropan-2-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, pharmacokinetics, and pharmacodynamics, making it a compound of interest for further study.
Properties
CAS No. |
959219-61-5 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-4-14-12-7-5-6-11(9-12)8-10(2)13-3/h5-7,9-10,13H,4,8H2,1-3H3 |
InChI Key |
HDBAKCIGTQDZLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



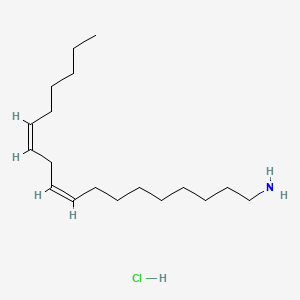
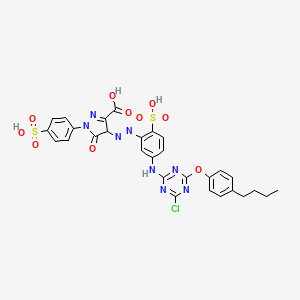
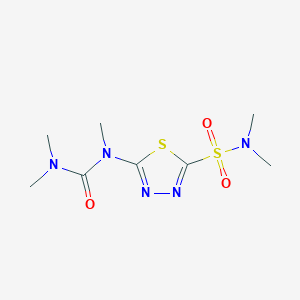
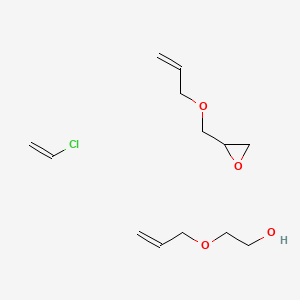
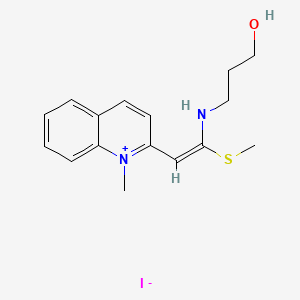
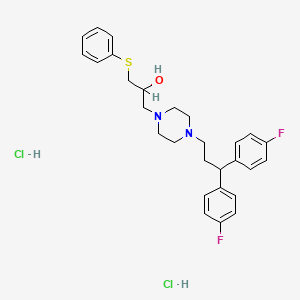
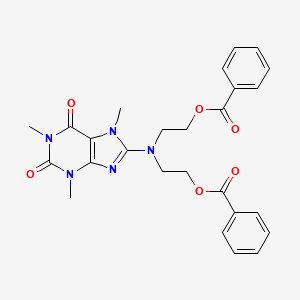
![calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12743863.png)
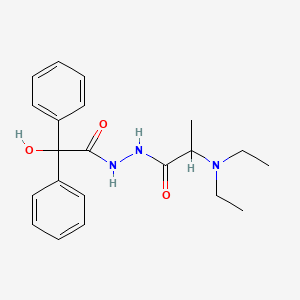
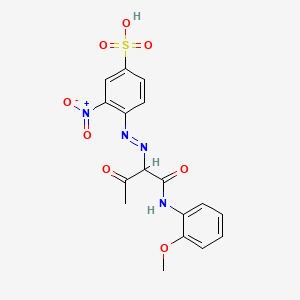
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)

